

Application of LY3556050 in Preclinical and Clinical Research

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Compound of Interest

Compound Name: Mazisotine

Cat. No.: B6153141

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Introduction:

LY3556050 is a potent and selective agonist for the somatostatin receptor subtype 4 (SSTR4). [1][2] Primarily investigated for its analgesic properties, its mechanism of action centers on the modulation of neuronal activity. Somatostatin, an inhibitory neuropeptide, acts on peripheral nociceptive pathways through SSTR4.[2] Activation of this receptor by agonists like LY3556050 has been shown in nonclinical studies to decrease the mechanical sensitivity of peripheral nociceptors and the activity of spinal neurons.[1] This has led to its evaluation as an oral analgesic for various chronic pain conditions.[1][2]

While the provided data focuses on its role in pain, and there is no direct evidence from the search results of its application in neuroinflammation studies, the modulation of neuronal activity could have indirect implications for inflammatory processes within the nervous system. However, the following application notes and protocols are based on its established use in pain research.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating LY3556050 for chronic pain conditions.

Table 1: Pharmacokinetic and Dosing Information

Parameter	Value	Condition(s)	Source
Maximum Tolerated Dose	600 mg twice daily (BID)	Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain	[1] [2]
Titration Schedule	From 200 mg BID up to 600 mg BID	Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain	[1] [2]
Mean Trough Plasma Concentration (600 mg BID)	1530 ± 880 ng/mL	Chronic Low Back Pain	[1]
Mean Trough Plasma Concentration (600 mg BID)	1960 ± 939 ng/mL	Osteoarthritis	[1]

Table 2: Efficacy in Pain Reduction (Phase 2 Clinical Trials)

Condition	Primary Endpoint	Result (vs. Placebo)	95% Credible Interval	Source
Osteoarthritis (Knee Pain)	Mean change from baseline in Average Pain Intensity (API) at Week 8	Not superior to placebo	-0.51, 0.67	[1]
Chronic Low Back Pain	Mean change from baseline in Average Pain Intensity (API) at Week 8	Not superior to placebo	-0.59, 0.75	[1]
Diabetic Peripheral Neuropathic Pain	Mean change from baseline in Average Pain Intensity (API) at Week 8	Superior to placebo	-2.76, -0.38	[2]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Frequency	Severity	Conditions	Source
Constipation	Most common	Mild to moderate	Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain	[1][2]
Nausea	Most common	Mild to moderate	Osteoarthritis, Chronic Low Back Pain, Diabetic Peripheral Neuropathic Pain	[1][2]
Dizziness	Most common	Mild to moderate	Osteoarthritis, Chronic Low Back Pain	[1]
Fatigue	Most common	Mild to moderate	Osteoarthritis, Chronic Low Back Pain	[1]
Headache	Most common	Mild to moderate	Osteoarthritis, Chronic Low Back Pain	[1]
Diarrhea	Most common	Mild to moderate	Diabetic Peripheral Neuropathic Pain	[2]

Experimental Protocols

Based on the methodologies described in the clinical trials, here are generalized protocols for evaluating LY3556050 in a clinical research setting for chronic pain.

Protocol 1: Phase 2, Double-Blind, Placebo-Controlled Efficacy and Safety Study of LY3556050 in Chronic Pain

1. Objective: To assess the efficacy and safety of orally administered LY3556050 compared to placebo in participants with a specific chronic pain condition (e.g., Osteoarthritis, Chronic Low Back Pain, or Diabetic Peripheral Neuropathic Pain).

2. Study Design:

- Phase: 2
- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 8 weeks of treatment.
- Participants: Adults with a confirmed diagnosis of the target chronic pain condition for at least 6-12 weeks.[3]

3. Intervention:

- Treatment Arm: LY3556050 administered orally.
- Initial Dose: 200 mg twice daily (BID).
- Titration: Dose escalated up to a maximum of 600 mg BID based on individual patient tolerability.[1][2]
- Control Arm: Matching placebo administered orally on the same schedule.
- Rescue Medication: Limited use of acetaminophen is permitted.[1][2]

4. Endpoints:

- Primary Efficacy Endpoint: Mean change from baseline to Week 8 in the Average Pain Intensity (API) score, measured using a Numerical Rating Scale (NRS).[1][2]
- Secondary Efficacy Endpoints:
 - For osteoarthritis: Mean change in pain intensity from baseline at Week 8 using the Western Ontario and McMaster Universities Arthritis Index (WOMAC®) pain subscale.[1]
 - Overall improvement in pain and physical functioning.[2]
- Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), monitored throughout the study.[1][2]

5. Pharmacokinetic Assessment:

- Plasma concentrations of LY3556050 are assessed at various time points, including trough concentrations at Week 8.[1]

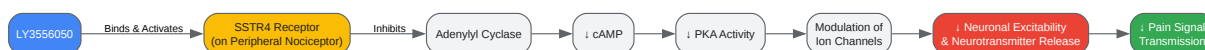
6. Statistical Analysis:

- A Bayesian mixed model for repeated measures (MMRM) analysis is used to evaluate the change from baseline in the comparison between the treatment and placebo groups.[1][2]

Signaling Pathways and Workflows

Mechanism of Action of LY3556050 in Pain Modulation

The primary mechanism of LY3556050 involves the activation of the SSTR4 receptor, which is a G-protein coupled receptor. This activation leads to the inhibition of neuronal activity in pain pathways.

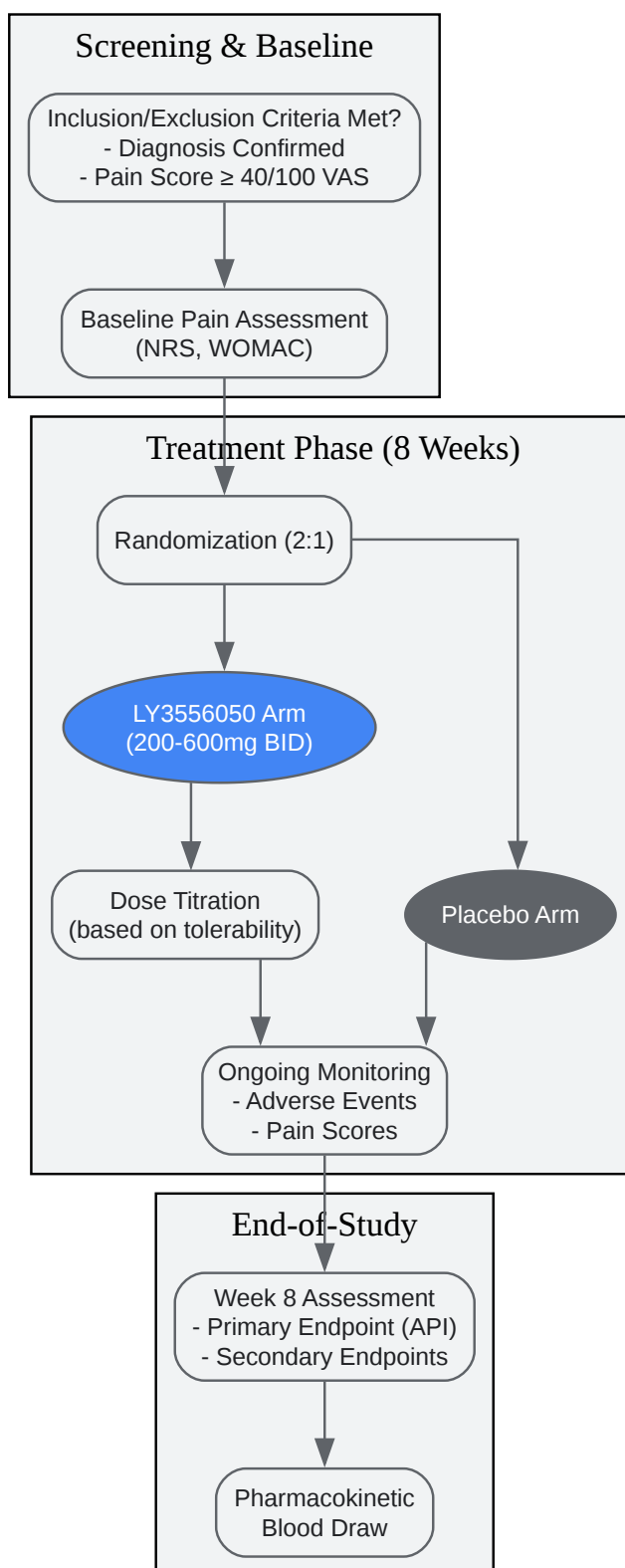


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Caption: Proposed signaling pathway for LY3556050-mediated analgesia.

Clinical Trial Workflow

The following diagram illustrates the typical workflow for a patient participating in a clinical trial of LY3556050.



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Caption: Generalized workflow for a participant in a LY3556050 clinical trial.

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